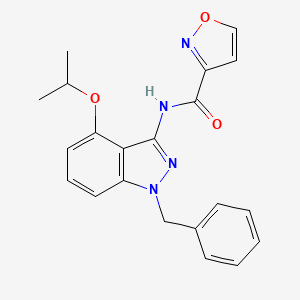
2-(4-butyl-2,3-dioxopiperazin-1-yl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a part of a broader class of chemicals that have been synthesized and evaluated for various biological and chemical properties. It is related to compounds that have been studied for their antioxidant, analgesic, and anti-inflammatory activities, as well as anticonvulsant and neuroprotective effects (Nayak et al., 2014).
Synthesis Analysis
Synthesis of similar compounds typically involves reactions of specific precursors in the presence of a base or other catalysts. For instance, related compounds have been synthesized using a coupling reaction or a one-pot multi-component reaction, indicating a complex synthesis process that requires careful control of reaction conditions (Abdelwahab et al., 2023).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various analytical techniques like IR, NMR, and mass spectrometry. These methods provide detailed information on the structural and electronic properties of the molecule (Nayak et al., 2014).
Chemical Reactions and Properties
Compounds in this category typically exhibit a range of chemical behaviors, including the potential for oxidation-reduction reactions and interactions with biological molecules. The specific chemical reactions and properties would depend on the functional groups present in the molecule.
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure can be inferred from related compounds. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential biological activities, are typically explored through a combination of experimental studies and theoretical calculations. For instance, studies have investigated the antioxidant, analgesic, and anti-inflammatory properties of similar compounds, indicating a range of chemical interactions and activities (Nayak et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antioxidant and Biological Activities
Compounds with a similar structure have been synthesized and evaluated for their antioxidant, analgesic, and anti-inflammatory activities . For example, a study designed, synthesized, and biologically evaluated a compound with noticeable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities, comparable to standard treatments (Nayak et al., 2014).
Neuroprotective Effects
Another study synthesized novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety, evaluated against acetylcholinesterase (AChE) and butylcholinesterase (BuChE). The compounds showed significant neuroprotective effects against H2O2-induced oxidative stress, highlighting their potential in neuroprotection (Sameem et al., 2017).
Anticonvulsant Properties
Research on 2-aryl-2-(pyridin-2-yl)acetamides derived from Disopyramide revealed a new class of broad-spectrum anticonvulsants. These compounds showed effectiveness in animal models of epilepsy, with good therapeutic indices between anticonvulsant activity and motor impairment, indicating their potential as safer antiepileptic agents (Dawidowski et al., 2020).
Antimicrobial Activity
The synthesis of new heterocycles incorporating antipyrine moiety has been explored, with some compounds showing promising antimicrobial activities. This indicates the potential utility of such structures in developing new antimicrobial agents (Bondock et al., 2008).
Eigenschaften
IUPAC Name |
2-(4-butyl-2,3-dioxopiperazin-1-yl)-N-(oxan-4-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-2-3-11-23-12-13-24(21(27)20(23)26)18(16-7-5-4-6-8-16)19(25)22-17-9-14-28-15-10-17/h4-8,17-18H,2-3,9-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELREGVRHFVPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(C(=O)C1=O)C(C2=CC=CC=C2)C(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-butyl-2,3-dioxopiperazin-1-yl)-2-phenyl-N-(tetrahydro-2H-pyran-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

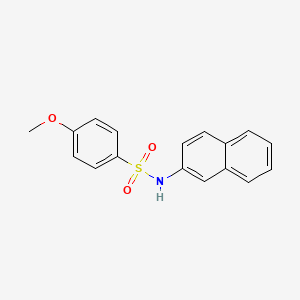
![3-(dimethylamino)-N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]benzamide](/img/structure/B5544479.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544485.png)
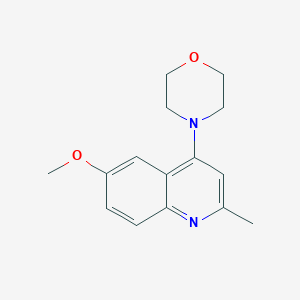
![9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5544501.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]acetamide](/img/structure/B5544504.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5544507.png)
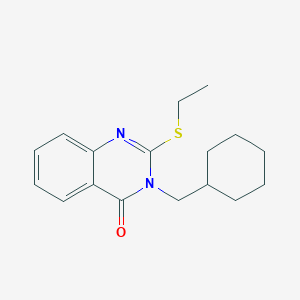
![N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5544524.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5544528.png)
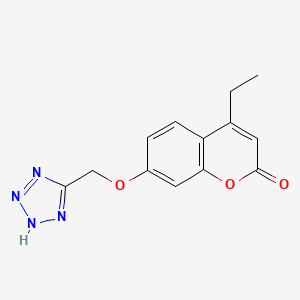
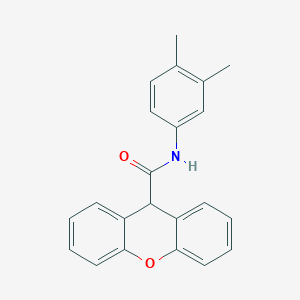
![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)
